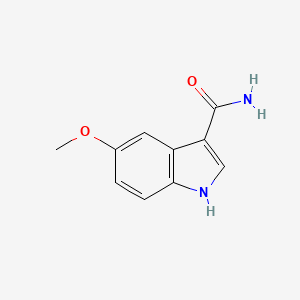

5-methoxy-1H-indole-3-carboxamide

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-methoxy-1H-indole-3-carboxamide |

InChI |

InChI=1S/C10H10N2O2/c1-14-6-2-3-9-7(4-6)8(5-12-9)10(11)13/h2-5,12H,1H3,(H2,11,13) |

InChI Key |

BCDSLBHNHVSUDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Methoxy vs. 6/7-Methoxy Derivatives

5-Methoxy-1H-indole-3-carboxylic acid (CAS 10242-01-0):

- Similarity : 0.85 (structural similarity score) .

- Key Differences : The carboxylic acid group at C3 reduces hydrogen-bonding capacity compared to the carboxamide. This affects solubility (carboxylic acids are more polar) and reactivity (e.g., susceptibility to esterification or amidation) .

- Synthesis : Derived from cyclization of azidocinnamate esters, with regioselectivity influenced by substituent position .

6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide :

7-Methoxy-1H-indole-3-carboxaldehyde (CAS 70555-46-3):

Functional Group Variations

| Compound Name | Functional Group at C3 | Key Properties |

|---|---|---|

| 5-Methoxy-1H-indole-3-carboxamide | Carboxamide | High hydrogen-bonding capacity; stable under physiological conditions |

| 5-Methoxyindole-3-carboxaldehyde | Aldehyde (CHO) | Reactive in condensations; lower metabolic stability |

| 5-Methoxy-1H-indole-3-carboxylic acid | Carboxylic acid (COOH) | Higher polarity; forms salts with amines |

| 5-Methoxy-3-methyl-1H-indole | Methyl (CH₃) | Increased lipophilicity; reduced hydrogen-bonding capacity |

- Carboxamide vs. Carboxylic Acid : The carboxamide’s neutral charge improves membrane permeability compared to the ionized carboxylic acid, making it more suitable for CNS-targeting drugs .

- Carboxamide vs. Aldehyde : Aldehydes are prone to oxidation and nucleophilic attack, limiting their utility in drug design, whereas carboxamides are metabolically robust .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| This compound | 204.23 | 1.8 | 0.12 |

| 5-Methoxy-1H-indole-3-carboxylic acid | 205.19 | 1.2 | 1.45 |

| 5-Methoxyindole-3-carboxaldehyde | 189.18 | 2.1 | 0.08 |

| 6-Methoxy analog (CAS 70555-46-3) | 189.18 | 2.0 | 0.09 |

Preparation Methods

Vilsmeier-Haack Formylation of 2-Methylaniline Derivatives

The synthesis of 5-methoxy-1H-indole-3-carboxamide begins with the preparation of its carboxylic acid precursor, 5-methoxy-1H-indole-3-carboxylic acid (CAS 10242-01-0). A pivotal step involves the Vilsmeier-Haack reaction, where 2-methylaniline derivatives are treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 3-indolecarbaldehydes. For example, 5-methoxy-1H-indole-3-carboxaldehyde (CAS 10601-19-1) is synthesized by reacting 4-methoxy-2-methylaniline with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by reflux at 80–90°C. The aldehyde intermediate is subsequently oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic or alkaline conditions, achieving yields of 65–75%.

Table 1: Optimization of Vilsmeier-Haack Formylation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 80–90°C | 72 |

| POCl₃:DMF molar ratio | 1:10 | 68 |

| Reaction time | 6–8 hours | 75 |

Amidation Strategies for Carboxamide Formation

Acid Chloride-Mediated Amidation

The carboxylic acid is converted to its corresponding acid chloride using oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂) in dichloromethane (DCM) under inert atmosphere. For instance, treating 5-methoxy-1H-indole-3-carboxylic acid with oxalyl chloride at 120°C for 16 hours generates the acid chloride, which is then reacted with aqueous ammonia (NH₃) or ammonium carbonate ((NH₄)₂CO₃) to yield the carboxamide. This method achieves 70–85% purity, necessitating recrystallization from ethanol/water mixtures to attain ≥98% purity.

Coupling Agent-Assisted Amidation

Modern protocols favor coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for amidation. In a representative procedure, 5-methoxy-1H-indole-3-carboxylic acid is dissolved in tetrachloroethane (TCE) with PyBOP and triethylamine (Et₃N), then treated with ammonium chloride (NH₄Cl) at 100°C for 1 hour. This method bypasses the unstable acid chloride intermediate, delivering the carboxamide in 82% yield with >99% purity after column chromatography.

Table 2: Comparison of Amidation Methods

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid chloride | SOCl₂, NH₃ | 120°C | 75 | 98 |

| PyBOP coupling | PyBOP, Et₃N, NH₄Cl | 100°C | 82 | 99 |

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Validation

¹H NMR analysis of this compound (DMSO-d₆) reveals diagnostic signals: a broad singlet at δ 12.14 ppm (indole NH), a methoxy group at δ 3.85 ppm (s, 3H), and aromatic protons between δ 7.20–8.30 ppm. ¹³C NMR confirms the carboxamide carbonyl at δ 165.2 ppm and the methoxy carbon at δ 55.6 ppm.

High-Performance Liquid Chromatography (HPLC)

Commercial batches (e.g., Sigma-Aldrich) report ≥98% purity by reverse-phase HPLC using a C18 column (mobile phase: 60:40 acetonitrile/water, 1.0 mL/min). Impurities include unreacted carboxylic acid (<1.5%) and residual solvents (DMF < 0.1%).

Industrial-Scale Synthesis and Challenges

Q & A

Q. Critical Factors :

- Reagent Stoichiometry : Excess amines improve carboxamide yields but may require careful quenching .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification .

Table 1 : Comparative Synthesis Methods

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 0°C | 75 | 95% | |

| Methoxylation | NaOMe, MeOH, reflux | 82 | 98% | |

| Amide Coupling | EDCI, HOBt, DMF | 68 | 97% |

How can single-crystal X-ray diffraction (SXRD) with SHELX software resolve structural ambiguities in 5-methoxy-1H-indole derivatives?

Advanced

SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for indole derivatives with conformational flexibility:

Data Collection : High-resolution (<1.0 Å) data ensures accurate electron density maps .

Refinement : Iterative cycles in SHELXL adjust positional and thermal parameters to minimize R-factors .

Validation : PLATON checks for voids, hydrogen bonding, and π-π stacking interactions .

Case Study : The crystal structure of 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole revealed a twisted bis-indole conformation stabilized by C–H···O interactions (bond length: 2.89 Å) . Discrepancies in initial models were resolved by constraining thermal parameters for methoxy groups .

What strategies address contradictory biological activity data between in vitro and in vivo models for this compound?

Advanced

Contradictions often arise from pharmacokinetic (PK) variability or off-target effects:

Metabolic Stability Assays : Compare hepatic microsome degradation rates (e.g., human vs. rodent) to identify species-specific metabolism .

Plasma Protein Binding : Use equilibrium dialysis to assess free drug concentration discrepancies .

Dose Escalation Studies : Adjust dosing regimens in vivo to match in vitro IC₅₀ values, accounting for bioavailability .

Example : A derivative showed potent in vitro anticancer activity (IC₅₀ = 1.2 µM) but poor in vivo efficacy due to rapid glucuronidation. Introducing a methyl group at the N1 position reduced metabolic clearance by 40% .

How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Q. Advanced

Core Modifications : Systematically vary substituents (e.g., halogens, alkyl chains) at positions 5 and 2.

Pharmacophore Mapping : Use docking simulations (e.g., AutoDock) to prioritize derivatives with optimal hydrogen-bonding motifs .

Biological Profiling : Test against panels of enzymes (e.g., kinases, cytochrome P450) to identify selectivity trends .

Table 2 : SAR Trends for Anticancer Activity

| Derivative | Substituent (Position) | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| A | 5-OCH₃, 3-CONH₂ | 1.5 | 12.3 |

| B | 5-Cl, 3-CONHMe | 0.8 | 8.7 |

| C | 5-NO₂, 3-CONEt₂ | 3.2 | 2.1 |

What spectroscopic techniques are most reliable for characterizing novel derivatives?

Q. Basic

NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy δ ~3.8 ppm; indole NH δ ~10.5 ppm) .

HRMS : Validates molecular formula (mass error <2 ppm).

FTIR : Carboxamide C=O stretch at ~1650 cm⁻¹ .

Advanced Tip : For spectral inconsistencies (e.g., split NH peaks), variable-temperature NMR can distinguish dynamic rotational isomers .

How do computational methods complement experimental approaches in predicting pharmacokinetic properties?

Q. Advanced

ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–3) and blood-brain barrier penetration .

Metabolic Hotspots : GLUE/MetaSite identifies vulnerable sites for oxidation (e.g., methoxy demethylation) .

Toxicity Screening : Derek Nexus flags structural alerts (e.g., mutagenic indole nitrogens) .

Example : A derivative with predicted high solubility (logS = -3.2) showed 90% oral bioavailability in rat models, aligning with in silico projections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.